molecular formula C21H18FN3O2S B2945422 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-13-5

6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2945422
CAS No.: 852134-13-5
M. Wt: 395.45
InChI Key: GABXLBGCGFXPBN-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a carboxamide functional group linked to a 4-methoxybenzyl moiety. This structure is designed to optimize interactions with biological targets, leveraging the electron-withdrawing fluorine atom for enhanced metabolic stability and the methoxy group for improved solubility and binding affinity .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-13-19(20(26)23-11-14-3-9-17(27-2)10-4-14)28-21-24-18(12-25(13)21)15-5-7-16(22)8-6-15/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABXLBGCGFXPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-mercaptoacetic acid under acidic conditions to form the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the core with 3-methylimidazole-2-carboxylic acid chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibit significant anticancer properties. These compounds are being investigated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazo[2,1-b][1,3]thiazole derivatives showed potent activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway . The presence of the fluorophenyl and methoxyphenyl groups enhances their interaction with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation plays a crucial role in the pathogenesis of various chronic diseases, including cancer and autoimmune disorders.

Case Study : A recent investigation highlighted that similar thiazole derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro. The modulation of these cytokines suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of such compounds. The modifications on the phenyl rings and the thiazole core have been shown to influence biological activity significantly.

Modification Effect on Activity
Fluorine substitutionIncreases lipophilicity and receptor binding
Methoxy group presenceEnhances solubility and bioavailability
Methyl group at position 3Affects electronic properties and stability

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives, with key findings from the evidence:

Compound Core Structure Substituents Key Properties/Findings Reference
Target Compound : 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b][1,3]thiazole - 6-(4-fluorophenyl)
- 3-methyl
- Carboxamide: 4-methoxybenzyl
Balanced lipophilicity and solubility; potential for kinase inhibition or cytotoxicity.
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b][1,3]thiazole - 6-(3-nitrophenyl)
- 3-methyl
- Carboxamide: 4-methoxyphenyl
Nitro group increases electron-withdrawing effects but may reduce metabolic stability.
6-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI71906) Imidazo[2,1-b][1,3]thiazole - 6-(4-fluorophenyl)
- Carboxamide: pyridin-3-ylmethyl
Pyridine moiety introduces basicity, potentially enhancing solubility and target binding.
N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b][1,3]thiazole - 6-phenyl
- 3-methyl
- Carboxamide: furan-2-ylmethyl
Phenyl group increases hydrophobicity; furan may improve π-π stacking interactions.
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate Imidazo[2,1-b][1,3]thiazole - 6-(4-fluorophenyl)
- 3-methyl
- Ester: ethyl
Ester group reduces polarity compared to carboxamide; lower solubility in aqueous media.

Key Insights:

Substituent Effects at Position 6 :

  • The 4-fluorophenyl group in the target compound enhances metabolic stability compared to nitro (e.g., 3-nitrophenyl in ) or unsubstituted phenyl groups (e.g., ), likely due to fluorine’s electronegativity and resistance to oxidative metabolism.
  • Bromophenyl derivatives (e.g., in ) showed cytotoxicity against cancer cells, suggesting that halogenated aryl groups at position 6 are critical for bioactivity.

Carboxamide Modifications: The 4-methoxybenzyl group in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity, improving membrane permeability compared to pyridinylmethyl (e.g., ) or furanylmethyl (e.g., ) substituents.

Biological Activity Trends: Imidazo[2,1-b]thiazole derivatives with electron-withdrawing groups (e.g., fluoro, nitro) at position 6 demonstrate enhanced cytotoxicity or kinase inhibition compared to non-halogenated analogs . The methoxy group in the target compound’s carboxamide side chain may enhance solubility and reduce hepatic clearance, a common issue with purely hydrophobic substituents .

Biological Activity

6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound notable for its diverse biological activities. Characterized by a unique imidazo[2,1-b][1,3]thiazole core structure, this compound has been investigated for its potential applications in pharmacology due to its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure includes:

  • Imidazo[2,1-b][1,3]thiazole Core : This moiety is known for its biological activity.
  • Substituents : The presence of a fluorophenyl group enhances stability and lipophilicity, while the methoxyphenyl group contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with the imidazo[2,1-b][1,3]thiazole framework exhibit significant biological activities, including:

  • Antiproliferative Effects : Similar compounds have demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown IC50 values in the submicromolar range against human cancer cells such as HeLa and CEM .
  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antibacterial properties. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) against strains like Micrococcus luteus and Bacillus spp. in the range of 1.95–15.62 μg/mL .

The mechanisms through which 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects are still under investigation. Key areas of focus include:

  • Molecular Target Interaction : Studies suggest that this compound may interact with specific proteins or enzymes involved in cell proliferation and survival pathways.
  • Structure-Activity Relationships (SAR) : Research into similar compounds indicates that specific structural features are crucial for enhancing biological activity. For instance, the presence of hydrophobic groups can improve antibacterial efficacy .

Case Studies

Several studies have evaluated the biological activity of compounds related to 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide:

  • Anticancer Activity : A study reported that imidazo[2,1-b][1,3]thiazole derivatives displayed potent cytotoxic effects against pancreatic cancer cells (SUIT-2 and Panc-1), with GI50 values ranging from 1.4 to 4.2 µM .
  • Antitubercular Activity : Another investigation highlighted that similar thiazole derivatives showed selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.32 μM while exhibiting low toxicity towards normal cell lines .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 in submicromolar range against cancer cells
AntibacterialMIC 1.95–15.62 μg/mL against various strains
AntitubercularIC50 as low as 2.32 μM against M. tuberculosis

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